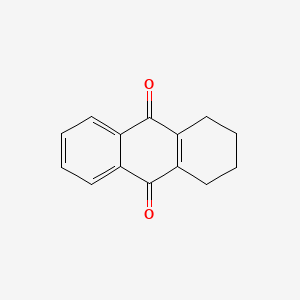

Tetrahydroanthraquinone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

4923-66-4 |

|---|---|

Fórmula molecular |

C14H12O2 |

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

1,2,3,4-tetrahydroanthracene-9,10-dione |

InChI |

InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2 |

Clave InChI |

OTBHDFWQZHPNPU-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Chemical Properties of Tetrahydroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tetrahydroanthraquinone. The information is presented to support research, development, and application of this important chemical scaffold.

Chemical and Physical Properties

This compound exists as various isomers, with 1,2,3,4-tetrahydroanthraquinone and 1,4,4a,9a-tetrahydroanthraquinone being common examples. The physical and chemical properties can vary between these isomers.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its parent compound, anthraquinone, for comparison.

| Property | 1,2,3,4-Tetrahydroanthraquinone | 1,4,4a,9a-Tetrahydroanthraquinone | Anthraquinone (for comparison) |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₈O₂ |

| Molecular Weight | 212.24 g/mol [1] | 212.24 g/mol [2] | 208.21 g/mol |

| IUPAC Name | 1,2,3,4-Tetrahydroanthracene-9,10-dione | 1,4,4a,9a-Tetrahydroanthracene-9,10-dione[2] | Anthracene-9,10-dione[3] |

| Melting Point | 100.8-101 °C (for the parent hydrocarbon 1,2,3,4-tetrahydroanthracene) | 99-101 °C[4] | 284-286 °C[5] |

| Boiling Point | Not available | 382.5 °C at 760 mmHg[6] | 379-381 °C[5] |

| CAS Number | 28758-94-3 | 56136-14-2[2] | 84-65-1[5] |

| Property | Value |

| XLogP3-AA (1,2,3,4-isomer) | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 212.08373 g/mol |

| Monoisotopic Mass | 212.08373 g/mol |

| Topological Polar Surface Area | 34.1 Ų |

| Heavy Atom Count | 16 |

Solubility Profile

This compound is generally insoluble in water but soluble in many organic solvents.[7][8] The solubility is influenced by the specific isomer and the nature of the solvent.

| Solvent | Solubility of Anthraquinone (for reference) |

| Water | Insoluble (<1 mg/mL at 22 °C)[3] |

| Ethanol | Sparingly soluble in cold, 2.25 g/100 g in boiling ethanol[7] |

| Acetone | Soluble[7] |

| Chloroform | Soluble |

| Benzene | Sparingly soluble |

| Toluene | Sparingly soluble |

| Concentrated Sulfuric Acid | Soluble[7] |

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show signals for both the aromatic protons and the aliphatic protons of the saturated ring. The chemical shifts and coupling constants of the aliphatic protons provide information about their stereochemistry.

-

¹³C NMR will exhibit distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretching vibration of the quinone carbonyl groups is expected in the region of 1650-1690 cm⁻¹.

-

Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions will also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the specific isomer. Fragmentation patterns can provide further structural information.

-

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is characterized by the presence of the quinone moiety and the hydroaromatic ring.

Oxidation-Reduction Reactions

A key reaction of this compound is its oxidation to the corresponding anthraquinone. This dehydrogenation can be achieved using various oxidizing agents. Conversely, the quinone system can be reduced to the corresponding hydroquinone (B1673460). This redox chemistry is central to the industrial synthesis of hydrogen peroxide, where an alkylated this compound is used as a catalyst.

Reactions of the Carbonyl Groups

The carbonyl groups of the quinone can undergo reactions typical of ketones, although their reactivity is influenced by the aromatic system.

Synthesis

Tetrahydroanthraquinones are commonly synthesized via a Diels-Alder reaction between a 1,4-naphthoquinone (B94277) and a conjugated diene, such as 1,3-butadiene (B125203).[9] This cycloaddition reaction is a powerful method for constructing the partially saturated ring system.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key properties and the synthesis of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

For accurate results, perform the determination in triplicate.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Stirring mechanism

Procedure:

-

Place a small amount of the liquid this compound isomer into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and immerse the setup in a heating bath.

-

Heat the bath gently while stirring.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid is heated above its boiling point.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Determination of Solubility

Principle: Solubility is determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or cylinders

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the solvent to be tested (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture to determine if the solid has completely dissolved.

-

If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

To determine quantitative solubility, incrementally add more solute until saturation is reached, or incrementally add more solvent until the solute dissolves completely.

Spectroscopic Analysis

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

-

Further 2D NMR experiments (e.g., COSY, HSQC) can be performed to aid in structural elucidation.

4.4.2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

4.4.3. Mass Spectrometry (MS)

Sample Introduction:

-

The method of sample introduction will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For ESI-MS, the sample is typically dissolved in a suitable solvent and infused into the mass spectrometer.

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

Synthesis via Diels-Alder Reaction

Reaction: 1,4-Naphthoquinone + 1,3-Butadiene → 1,4,4a,9a-Tetrahydroanthraquinone

Materials:

-

1,4-Naphthoquinone

-

A source of 1,3-butadiene (e.g., a lecture bottle or generated in situ)

-

An appropriate solvent (e.g., toluene, xylene, or dichloromethane)

-

Reaction flask with a reflux condenser and a means for introducing a gas

Procedure:

-

Dissolve 1,4-naphthoquinone in the chosen solvent in the reaction flask.

-

Bubble 1,3-butadiene gas through the solution or add a solution of the diene.

-

Heat the reaction mixture to a temperature appropriate for the solvent (e.g., reflux for toluene).

-

Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Caption: Relationship between the structure of this compound and its properties.

Caption: General workflow for the synthesis of 1,4,4a,9a-tetrahydroanthraquinone.

Caption: Redox relationship between this compound and its hydroquinone form.

References

- 1. This compound | C14H12O2 | CID 219295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4,4a,9a-Tetrahydroanthraquinone | C14H12O2 | CID 92021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 56136-14-2 CAS MSDS (1,4,4A,9A-TETRAHYDROANTHRAQUINONE, TECH. , 90) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

Spectroscopic Analysis of Tetrahydroanthraquinone Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and differentiation of tetrahydroanthraquinone isomers. Given the structural diversity of these isomers, a multi-faceted analytical approach is essential for unambiguous identification. This document outlines the core principles of each major spectroscopic method, presents available data for comparison, provides detailed experimental protocols, and illustrates the analytical workflow.

Introduction to this compound Isomers

Tetrahydroanthraquinones are a class of organic compounds characterized by a partially saturated anthraquinone (B42736) core. The position of the four additional hydrogen atoms gives rise to a variety of isomers, each with unique stereochemical and electronic properties. This structural variance is of significant interest in medicinal chemistry and materials science, as it can profoundly influence the biological activity and physical characteristics of the compounds. Accurate and reliable identification of these isomers is therefore a critical step in research and development.

Spectroscopic Data of this compound Isomers

The differentiation of this compound isomers relies on the careful interpretation of data from various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data for a few representative isomers. It is important to note that complete experimental datasets for all isomers are not always readily available in the literature; therefore, some of the presented data is based on analogous structures and theoretical predictions.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound Isomers

| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 1,2,3,4-Tetrahydroanthraquinone | Aromatic Protons: 7.5-8.2 (m)Aliphatic Protons: 1.8-2.0 (m), 2.8-3.0 (m) | Carbonyl (C=O): ~183-185Aromatic Carbons: 126-140Aliphatic Carbons: 22-30 |

| 1,4,4a,9a-Tetrahydroanthraquinone | Aromatic Protons: 7.6-8.1 (m)Bridgehead Protons: 3.0-3.5 (m)Aliphatic Protons: 1.5-2.5 (m) | Carbonyl (C=O): ~197-200Aromatic Carbons: 125-135Bridgehead Carbons: 40-50Aliphatic Carbons: 20-35 |

| 1,4,5,8-Tetrahydroanthraquinone | Aromatic Protons: 6.8-7.2 (s)Aliphatic Protons: 2.5-3.0 (s) | Carbonyl (C=O): Not applicable (structure is a di-enone)Olefinic Carbons: 140-150Aliphatic Carbons: 25-35 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern.

Table 2: Mass Spectrometry Data of this compound Isomers

| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Fragmentation Pathway |

| 1,2,3,4-Tetrahydroanthraquinone | 212 | 194, 184, 165, 152 | Retro-Diels-Alder reaction (loss of C₂H₄), loss of CO, subsequent fragmentations. |

| 1,4,4a,9a-Tetrahydroanthraquinone | 212 | 194, 184, 165, 152 | Similar to 1,2,3,4-isomer, with potential differences in fragment ion intensities. |

| 1,4,5,8-Tetrahydroanthraquinone | 212 | 184, 156, 128 | Loss of CO, followed by further fragmentation of the aromatic system. |

Note: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments.

Table 3: UV-Vis and FT-IR Spectroscopic Data of this compound Isomers

| Isomer | UV-Vis λmax (nm) | FT-IR Key Absorptions (cm⁻¹) |

| 1,2,3,4-Tetrahydroanthraquinone | ~250, 280, 330 | C=O stretch: ~1670-1690C=C stretch (aromatic): ~1580-1600C-H stretch (aliphatic): ~2850-2960 |

| 1,4,4a,9a-Tetrahydroanthraquinone | ~245, 290, 340 | C=O stretch: ~1680-1700C=C stretch (aromatic): ~1590-1610C-H stretch (aliphatic): ~2850-2970 |

| 1,4,5,8-Tetrahydroanthraquinone | ~230, 270, 350-400 | C=O stretch: ~1650-1670C=C stretch (conjugated): ~1600-1630C-H stretch (aliphatic): ~2840-2950 |

Note: The UV-Vis absorption maxima can be influenced by the solvent polarity. FT-IR absorptions provide information about the functional groups present.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the isomers and establish connectivity through spin-spin coupling.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same as for ¹H NMR.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

These experiments are crucial for establishing connectivities between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC). Standard pulse programs and parameters provided by the spectrometer software are generally used.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and obtain their mass spectra for identification and fragmentation analysis.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (10-100 µg/mL) of the this compound isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms).

-

Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

-

-

GC Parameters:

-

Injector Temperature: 250-280 °C.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min. Hold at the final temperature for 5-10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the this compound isomer in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

-

Compare the obtained spectrum with library spectra (e.g., NIST) and theoretical fragmentation patterns.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the electronic absorption spectrum, which is characteristic of the chromophoric system of the isomer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Prepare a blank solution containing only the solvent.

-

-

Spectrophotometer:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Measurement:

-

Record the baseline with the blank solution in both the sample and reference cuvettes.

-

Replace the blank in the sample cuvette with the sample solution.

-

Scan the absorbance from 200 to 600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

-

-

Spectrometer:

-

An FT-IR spectrometer.

-

-

Measurement:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for functional groups such as C=O, C=C (aromatic), and C-H (aliphatic).

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound isomers.

Conclusion

The spectroscopic analysis of this compound isomers is a challenging but essential task for their unambiguous identification. A combination of NMR spectroscopy, mass spectrometry, UV-Vis spectroscopy, and FT-IR spectroscopy provides a powerful toolkit for elucidating the subtle structural differences between these isomers. While comprehensive spectral libraries are still being developed, the application of the detailed experimental protocols and logical workflows presented in this guide will enable researchers to confidently characterize these important molecules. The continued development of advanced spectroscopic techniques and computational methods will further enhance our ability to analyze and understand the complex world of this compound isomers.

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Tetrahydroanthraquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroanthraquinones are a class of polyketide secondary metabolites characterized by a hydrogenated anthracene-9,10-dione core structure. These compounds are predominantly produced by a diverse array of fungi, particularly endophytic and soil-dwelling species, as well as a limited number of plant species. Possessing a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral properties, tetrahydroanthraquinones have emerged as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of these compounds, details their biosynthetic pathways, outlines experimental protocols for their study, and presents quantitative data on their production.

Natural Sources of Tetrahydroanthraquinones

Tetrahydroanthraquinones are primarily of microbial origin, with fungi being the most prolific producers. They have also been isolated from a select few plant species.

Fungal Sources: A vast number of tetrahydroanthraquinones have been isolated from various fungal genera. Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source. Notable producers include species from the genera Alternaria, Stemphylium, and Phomopsis. For instance, Altersolanol A, a well-studied tetrahydroanthraquinone with significant cytotoxic activity, is produced by Alternaria solani, the causative agent of early blight in tomatoes and potatoes, as well as the endophytic fungus Phomopsis sp.[1][2] Another important class of producers is the soil and wood-rotting fungi, such as those from the genus Dermocybe. The fungus Dermocybe splendida is known to produce the tetrahydroanthraquinones austrocortilutein (B1231487) and austrocortirubin (B605689).[3]

Plant Sources: The occurrence of tetrahydroanthraquinones in the plant kingdom is less common. The most notable examples are from the genus Prismatomeris. Several novel tetrahydroanthraquinones, named prisconnatanones, have been isolated from the roots of Prismatomeris connata.

Quantitative Analysis of this compound Production

The yield of tetrahydroanthraquinones from natural sources can vary significantly depending on the producing organism, culture or environmental conditions, and the extraction and purification methods employed. The following table summarizes available quantitative data for representative tetrahydroanthraquinones.

| Compound Name | Producing Organism | Source Type | Yield | Reference |

| Altersolanol A | Phomopsis sp. | Endophytic Fungus | 344 mg from 50 petri plates of Potato Dextrose Agar (B569324) | [1][2] |

| (1S,3S)-Austrocortilutein | Dermocybe splendida | Fungus (Fruit Bodies) | Data not specified in abstract | [3] |

| (1S,3S)-Austrocortirubin | Dermocybe splendida | Fungus (Fruit Bodies) | Data not specified in abstract | [3] |

| Prisconnatanones C–I | Prismatomeris connata | Plant (Root) | Isolated from ethyl acetate (B1210297) fraction of ethanol (B145695) extract; specific yields not detailed in abstract |

Biosynthesis of Tetrahydroanthraquinones

The biosynthesis of tetrahydroanthraquinones in fungi follows the polyketide pathway, a major route for the production of a diverse array of secondary metabolites. This pathway utilizes simple carboxylic acid building blocks, primarily acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons.

The core of the this compound molecule is assembled by a Type I iterative non-reducing polyketide synthase (NR-PKS). This large, multifunctional enzyme catalyzes a series of decarboxylative Claisen condensation reactions to build a linear poly-β-keto chain. The NR-PKS contains several domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in a coordinated and iterative manner.

Following the assembly of the polyketide chain, a series of enzymatic modifications, including cyclization, aromatization, and tailoring reactions, lead to the final this compound structure. The initial cyclization of the polyketide chain is a critical step that determines the core ring structure. This is often followed by reactions catalyzed by tailoring enzymes such as oxidoreductases, methyltransferases, and glycosyltransferases, which introduce further structural diversity.

For example, the biosynthesis of austrocortilutein and austrocortirubin in Dermocybe splendida proceeds through the octaketide intermediate (S)-torosachrysone.[3]

Biosynthetic Gene Clusters and Regulation

The genes encoding the enzymes involved in this compound biosynthesis are typically organized into biosynthetic gene clusters (BGCs) on the fungal chromosome. This clustering facilitates the coordinated expression of all the genes required for the production of a specific metabolite.

The expression of these BGCs is tightly regulated by a complex network of transcription factors. This network includes pathway-specific regulators, which are often located within the BGC itself, and global regulators that respond to environmental cues such as nutrient availability, pH, and light.[4][5] The Velvet complex, a key global regulator in fungi, has been shown to link secondary metabolism with developmental processes.[5] In many cases, these BGCs remain silent under standard laboratory conditions, and their activation requires specific environmental triggers or genetic manipulation.[4][6][7]

Key Enzymes in this compound Biosynthesis

-

Non-Reducing Polyketide Synthase (NR-PKS): Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the linear polyketide backbone.

-

Cyclases: Mediate the regioselective cyclization of the polyketide chain to form the characteristic ring system of tetrahydroanthraquinones.

-

Aromatases: Catalyze the aromatization of the cyclized intermediate.

-

Oxidoreductases (e.g., monooxygenases, dehydrogenases): Introduce or modify hydroxyl groups on the anthraquinone (B42736) scaffold.

-

Methyltransferases: Add methyl groups to specific positions on the molecule.

-

Glycosyltransferases: Attach sugar moieties to the this compound core.

Experimental Protocols

Isolation and Purification of Tetrahydroanthraquinones from Fungal Cultures

The following is a general protocol for the isolation and purification of tetrahydroanthraquinones from fungal cultures, based on methodologies used for Stemphylium globuliferum.[3]

1. Fungal Cultivation:

- Prepare a solid rice medium by mixing 100 g of rice with 110 mL of demineralized water in Erlenmeyer flasks and autoclaving at 121°C for 20 minutes.

- Inoculate the sterile rice medium with a mycelial culture of the fungus grown on a suitable agar medium (e.g., Potato Dextrose Agar).

- Incubate the cultures at 20°C for 30 days in the dark.

2. Extraction:

- After the incubation period, dice the entire culture (rice and fungal biomass).

- Extract the diced culture with ethyl acetate (EtOAc) by maceration at room temperature. Repeat the extraction process multiple times to ensure complete recovery of the metabolites.

- Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Liquid-Liquid Partitioning:

- Dissolve the crude extract in 90% aqueous methanol (B129727) (MeOH).

- Partition the MeOH extract against n-hexane to remove nonpolar compounds.

- Separate the layers and collect the 90% MeOH fraction, which contains the more polar tetrahydroanthraquinones.

- Evaporate the solvent from the MeOH fraction to dryness.

4. Chromatographic Purification:

- Subject the dried MeOH fraction to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane to EtOAc to MeOH).

- Monitor the fractions by thin-layer chromatography (TLC) and combine those containing compounds of interest.

- Further purify the combined fractions using column chromatography on Sephadex LH-20, eluting with methanol, to separate compounds based on size.

- Final purification of individual tetrahydroanthraquinones can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Heterologous Expression of a this compound Biosynthetic Gene Cluster

Heterologous expression is a powerful tool for characterizing biosynthetic pathways and producing novel compounds. The following outlines a general workflow for expressing a fungal this compound BGC in a model host such as Aspergillus oryzae.[8][9][10]

1. Gene Cluster Identification and Cloning:

- Identify the putative BGC in the genome of the producing fungus using bioinformatics tools like antiSMASH.

- Amplify the entire BGC from the genomic DNA of the producer strain using high-fidelity PCR. Alternatively, the cluster can be assembled from smaller overlapping DNA fragments.

2. Vector Construction:

- Clone the amplified BGC into a suitable fungal expression vector. This can be achieved using techniques such as yeast homologous recombination, which allows for the assembly of large DNA fragments.[11] The vector should contain a selectable marker for the fungal host and appropriate promoters and terminators for the expression of the biosynthetic genes.

3. Fungal Transformation:

- Transform the expression vector into a suitable fungal host strain, such as Aspergillus oryzae, using a protoplast-based transformation method.

- Select for transformants on a medium containing the appropriate selection agent.

4. Expression and Metabolite Analysis:

- Cultivate the positive transformants under conditions that induce the expression of the heterologous genes.

- Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

- Analyze the crude extract by HPLC and liquid chromatography-mass spectrometry (LC-MS) to detect the production of the target tetrahydroanthraquinones.

- Purify and structurally elucidate any new or expected compounds using NMR spectroscopy.

Enzymatic Assay for a Key Biosynthetic Enzyme (General Protocol)

This general protocol outlines the steps for assaying the activity of a purified enzyme from a this compound biosynthetic pathway, for example, a cyclase or a tailoring enzyme.

1. Enzyme Purification:

- Clone the gene encoding the enzyme of interest into an expression vector suitable for a host like E. coli.

- Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

2. Assay Setup:

- Prepare a reaction mixture containing a suitable buffer at the optimal pH for the enzyme.

- Add any necessary cofactors (e.g., NADPH for reductases, S-adenosylmethionine for methyltransferases).

- Add the substrate for the enzyme. The substrate may need to be chemically synthesized or biosynthetically produced and purified.

- Initiate the reaction by adding the purified enzyme.

3. Reaction and Quenching:

- Incubate the reaction mixture at the optimal temperature for a defined period.

- Stop the reaction by adding a quenching agent, such as an acid or an organic solvent.

4. Product Analysis:

- Extract the product from the reaction mixture with an organic solvent.

- Analyze the extract by HPLC or LC-MS to detect and quantify the product.

- Confirm the identity of the product by comparing its retention time and mass spectrum to an authentic standard, if available, or by NMR analysis after purification.

Visualizations

Biosynthesis Pathway of Tetrahydroanthraquinones

Caption: Generalized fungal biosynthesis pathway of tetrahydroanthraquinones.

Experimental Workflow for Isolation and Purification

Caption: General experimental workflow for the isolation of tetrahydroanthraquinones.

Logical Relationship of Biosynthetic Gene Cluster Regulation

Caption: Regulatory hierarchy of a this compound biosynthetic gene cluster.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]

- 5. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Identification of a polyketide biosynthesis gene cluster by transcriptional regulator activation in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 9. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Historical Perspective on the Discovery of Tetrahydroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroanthraquinone and its derivatives represent a significant class of compounds with a rich history intertwined with the development of synthetic dyes and industrial chemical processes. This technical guide provides an in-depth exploration of the historical discovery of the this compound core structure, focusing on the seminal synthetic methodologies that enabled its preparation. Detailed experimental protocols for key reactions are provided, along with a quantitative summary of relevant data. Furthermore, a visualization of the primary synthesis workflow is presented to facilitate a clear understanding of the chemical transformations involved.

Historical Overview: The Advent of the Diels-Alder Reaction

The discovery and widespread accessibility of this compound are inextricably linked to the groundbreaking work of Otto Diels and Kurt Alder on the cycloaddition reaction that now bears their names. In 1928, they published their seminal work on the reaction between dienes and dienophiles, a transformation that would later earn them the Nobel Prize in Chemistry in 1950.[1] One of the earliest and most illustrative examples of this reaction is the synthesis of 1,4,4a,9a-tetrahydroanthraquinone from 1,4-naphthoquinone (B94277) and 1,3-butadiene (B125203).[2] This [4+2] cycloaddition provided a remarkably efficient and elegant method for constructing the tricyclic this compound skeleton.

Prior to the discovery of the Diels-Alder reaction, the synthesis of polycyclic compounds was often arduous and low-yielding. The ability to form a six-membered ring in a single, stereospecific step revolutionized organic synthesis. The reaction's application to quinones, such as 1,4-naphthoquinone, was particularly significant, as the resulting this compound derivatives served as crucial intermediates in the synthesis of anthraquinones.[3] Anthraquinones themselves were, and continue to be, of immense industrial importance as precursors to a vast array of dyes and pigments, and later, as key components in the industrial production of hydrogen peroxide.[4]

While naturally occurring anthraquinone (B42736) derivatives have been used as pigments for centuries, the late 19th and early 20th centuries saw a surge in the development of synthetic methods to meet the demands of the burgeoning dye industry.[5] The Diels-Alder synthesis of this compound, followed by its dehydrogenation, offered a more streamlined and efficient alternative to earlier methods for producing the anthraquinone core. This synthetic route became a cornerstone of industrial anthraquinone production.[3]

Key Synthetic Methodologies: The Diels-Alder Approach

The primary and most historically significant method for the synthesis of 1,4,4a,9a-tetrahydroanthraquinone is the Diels-Alder reaction between 1,4-naphthoquinone and 1,3-butadiene.

Experimental Protocol: Synthesis of 1,4,4a,9a-Tetrahydroanthraquinone

This protocol is adapted from established procedures for the Diels-Alder reaction of 1,4-naphthoquinone and butadiene.

Materials:

-

1,4-Naphthoquinone

-

1,3-Butadiene (can be generated in situ from 3-sulfolene)

-

Ethanol or an aromatic hydrocarbon (e.g., benzene, xylene) as a solvent

Procedure:

-

A solution of 1,4-naphthoquinone is prepared in a suitable solvent (e.g., ethanol) in a reaction vessel equipped with a reflux condenser.

-

An excess of 1,3-butadiene is introduced into the reaction mixture. For laboratory-scale synthesis, this is often accomplished by the thermal decomposition of 3-sulfolene, which releases gaseous butadiene.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

Upon cooling, the 1,4,4a,9a-tetrahydroanthraquinone adduct often crystallizes out of the solution.

-

The product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and its derivatives via the Diels-Alder reaction, as reported in various sources.

| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 1,4-Naphthoquinone | 1,3-Butadiene | Ethanol | 80 (Reflux) | 12 | 99 | [6] |

| 1,4-Naphthoquinone | 2,3-Dimethyl-1,3-butadiene | Ethanol | 80 (Reflux) | 12 | 99 | [6] |

| 2-(2-Bromobenzoyl)naphthalene-1,4-dione | 1,3-Butadiene | Dichloromethane | Room Temperature | 2 | 82 | [2] |

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 1,4,4a,9a-tetrahydroanthraquinone via the Diels-Alder reaction.

Caption: Workflow for the synthesis of 1,4,4a,9a-tetrahydroanthraquinone.

Biological Activities of this compound Derivatives

While the parent this compound is primarily of interest as a synthetic intermediate, a diverse array of its hydroxylated and otherwise substituted derivatives have been isolated from natural sources, particularly from microorganisms.[7] These naturally occurring tetrahydroanthraquinones have been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[7] For instance, altersolanol A, a this compound derivative, has demonstrated antitumor activities against various cancer cell lines.[7] The investigation of these natural products and their synthetic analogs remains an active area of research in drug discovery.

Conclusion

References

- 1. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]

- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US2995424A - Hydrogen peroxide via this compound - Google Patents [patents.google.com]

- 5. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tetrahydroanthraquinones as Secondary Metabolites in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydroanthraquinones (THAs) represent a significant class of polyketide secondary metabolites predominantly produced by a diverse array of microorganisms, including various fungi and bacteria. These compounds have garnered substantial attention in the scientific community owing to their broad spectrum of potent biological activities, which include anticancer, antimicrobial, and antidiabetic properties. This technical guide provides a comprehensive overview of the role of THAs in microorganisms, detailing their biosynthesis, chemical diversity, and mechanisms of action. It further presents a compilation of quantitative data on their production and bioactivity, alongside detailed experimental protocols for their isolation, characterization, and biological evaluation. Visualizations of key biosynthetic and signaling pathways, as well as experimental workflows, are provided to facilitate a deeper understanding of these promising natural products.

Introduction to Tetrahydroanthraquinones

Tetrahydroanthraquinones are a class of aromatic compounds characterized by a partially saturated anthraquinone (B42736) core structure.[1] They are primarily synthesized by microorganisms through the polyketide pathway, with the acetate-malonate pathway being the main route in fungi.[2] The structural diversity of THAs arises from variations in hydroxylation, methylation, and other substitutions on the core ring system, leading to a wide range of physicochemical and biological properties.[3]

Structurally, THAs can be broadly classified into tetrahydro-9,10-anthraquinones, hydroxyphenanthrenes, and bi-tetrahydroanthraquinones, among others.[3] This structural variety contributes to their diverse biological functions, making them attractive candidates for drug discovery and development.

Biosynthesis and its Regulation

The biosynthesis of THAs in fungi is initiated by a Type I polyketide synthase (PKS), a large, multifunctional enzyme that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain.[4] This chain then undergoes a series of cyclization and modification reactions to yield the final THA structure.

Proposed Biosynthetic Pathway of Altersolanol A

The biosynthesis of Altersolanol A, a well-studied THA, is a prime example of the polyketide pathway. The pathway involves the sequential action of various enzymes, including a PKS, cyclases, and tailoring enzymes that introduce specific functional groups.

Regulation of Tetrahydroanthraquinone Biosynthesis

The production of THAs is tightly regulated in microorganisms, often in response to environmental cues and developmental stages. This regulation occurs at the transcriptional level, involving both pathway-specific and global regulators.

Global Regulators:

-

LaeA: A key global regulator of secondary metabolism in many fungi, LaeA is a methyltransferase that has been shown to positively regulate the expression of PKS genes involved in the biosynthesis of various polyketides, including anthraquinones.[5][6] Deletion of the laeA gene often leads to a significant reduction or complete loss of secondary metabolite production.[5]

Signaling Pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK signaling cascades are crucial for sensing and responding to environmental stresses. In fungi like Alternaria, MAPK pathways, including the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, have been implicated in the regulation of secondary metabolism.[1][7] These pathways can influence the expression of PKS genes, thereby controlling the production of THAs.[1]

Quantitative Data on Production and Biological Activity

The production yields of THAs can vary significantly depending on the microbial strain and fermentation conditions. Similarly, their biological activities, often measured as Minimum Inhibitory Concentration (MIC) for antimicrobial effects and half-maximal inhibitory concentration (IC50) for cytotoxicity, span a wide range.

Table 1: Production of Tetrahydroanthraquinones by Microorganisms

| This compound | Producing Microorganism | Fermentation Conditions | Yield | Reference |

| Altersolanol A | Phomopsis sp. | Potato Dextrose Agar (B569324), 25°C, 30 days | 344 mg from 50 petri plates | [4] |

| Bostrycin | Nigrospora sp. | Submerged fermentation, 1.0% cane molasses, 30°C, 6 days | 120 mg/L | [8] |

| 3R-torosachrysone | Aspergillus oryzae (engineered) | CD medium with 2% soybean meal, 30°C, 2 days | 526 ± 2.5 mg/L | [9] |

Table 2: Anticancer Activity of Tetrahydroanthraquinones (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Altersolanol A | A549 (Lung Carcinoma) | ~2.8 - 4.2 | [10] |

| Altersolanol A | K562 (Leukemia) | ~1.5 - 2.5 | [10] |

| Altersolanol A | BXF-T 24 (Bladder Cancer) | < 0.03 | [10] |

| Altersolanol A | COLO 205 (Colon Cancer) | < 0.03 | [10] |

| Altersolanol A | MCF-7 (Breast Cancer) | < 0.03 | [10] |

| 10-deoxy-bostrycin | A549 (Lung Carcinoma) | 4.56 | [9] |

Table 3: Antimicrobial Activity of Tetrahydroanthraquinones (MIC Values)

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Altersolanol A | Staphylococcus aureus | 16 | [10] |

| Altersolanol A | Bacillus subtilis | 8 | [10] |

| Altersolanol A | Escherichia coli | 64 | [10] |

| Altersolanol B | Gram-positive bacteria | 12.5 - 25 | [10] |

| Bostrycin | Bacillus subtilis | Inhibitory | [2] |

| 4-deoxybostrycin | Bacillus subtilis | Inhibitory | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of THAs from microbial sources.

General Experimental Workflow

The discovery and characterization of novel THAs typically follow a systematic workflow, from fungal fermentation to structure elucidation and bioactivity testing.

Fermentation and Extraction of Altersolanol A from Phomopsis sp.

This protocol is adapted from the methodology described for the isolation of Altersolanol A from Phomopsis sp.[4]

-

Fungal Culture: Inoculate Phomopsis sp. on Potato Dextrose Agar (PDA) plates. Incubate the plates at 25°C with a 12-hour light/dark cycle for 30 days.

-

Extraction: Harvest the entire agar mass from the fermentation plates. Extract the agar with a 1:1 mixture of dichloromethane (B109758) and methanol.

-

Concentration: Concentrate the resulting extract to dryness under reduced pressure to yield the crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the final purification and quantitative analysis of THAs.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for analytical scale separations.

-

Detection: Monitor the elution profile at a wavelength where the THA of interest has maximum absorbance (e.g., 254 nm).

-

Quantification: Generate a calibration curve using a purified standard of the THA to quantify its concentration in the samples.

Structure Elucidation by NMR and Mass Spectrometry

The definitive structure of a novel THA is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is used to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Data Acquisition and Processing:

-

Sample Preparation: Dissolve the purified THA in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess the effect of a compound on cell viability.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the THA and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Perspectives

Tetrahydroanthraquinones from microorganisms represent a rich and underexplored source of bioactive natural products with significant potential for the development of new therapeutic agents. Their diverse chemical structures and potent biological activities, particularly in the areas of oncology and infectious diseases, make them compelling targets for further research. Future efforts should focus on the discovery of novel THAs from unique microbial habitats, the elucidation of their biosynthetic pathways to enable synthetic biology approaches for improved production, and comprehensive preclinical studies to evaluate their therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of these fascinating secondary metabolites.

References

- 1. Harnessing Epigenetic Modifiers Reveals MAPK-Mediated Regulation Mechanisms in Hadal Fungi of Alternaria alternata Under High Hydrostatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bostrycin and 4-deoxybostrycin: two nonspecific phytotoxins produced by Alternaria eichhorniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bostrycin and 4-deoxybostrycin: two nonspecific phytotoxins produced by Alternaria eichhorniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bostrycin production by agro-industrial residues and its potential for food processing [ouci.dntb.gov.ua]

- 5. Harnessing Epigenetic Modifiers Reveals MAPK-Mediated Regulation Mechanisms in Hadal Fungi of Alternaria alternata Under High Hydrostatic Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroanthracene-9,10-dione: Properties, Synthesis, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroanthracene-9,10-dione, a member of the tetrahydroanthraquinone class of compounds, represents a partially saturated derivative of the well-known anthraquinone (B42736) core. This structural modification, the hydrogenation of one of the aromatic rings, significantly alters the planarity of the molecule, which in turn influences its physical, chemical, and biological properties. While substituted anthraquinones have been extensively studied for their diverse applications, including as dyes and potent pharmacological agents, the parent 1,2,3,4-tetrahydroanthracene-9,10-dione serves as a fundamental scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic approaches, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

The physicochemical properties of 1,2,3,4-tetrahydroanthracene-9,10-dione are crucial for its handling, formulation, and interaction with biological systems. The available data, primarily from computational models, are summarized below.

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydroanthracene-9,10-dione

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| IUPAC Name | 1,2,3,4-tetrahydroanthracene-9,10-dione | PubChem[1] |

| CAS Number | 28758-94-3 | PubChem[1] |

| XLogP3-AA (LogP) | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 212.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Complexity | 342 | PubChem[1] |

Synthesis

The synthesis of 1,2,3,4-tetrahydroanthracene-9,10-dione typically involves a two-step process: a Diels-Alder reaction to form the tetrahydroanthracene (B13747835) core, followed by a dehydrogenation step.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroanthracene-9,10-dione

Step 1: Diels-Alder Reaction of 1,4-Naphthoquinone (B94277) and 1,3-Cyclohexadiene (B119728)

This cycloaddition reaction forms the initial hexahydroanthracene-9,10-dione intermediate.

-

Materials:

-

1,4-Naphthoquinone

-

1,3-Cyclohexadiene

-

Toluene (or another suitable solvent like xylene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-naphthoquinone in a minimal amount of toluene.

-

Add a molar excess (typically 1.5 to 2 equivalents) of 1,3-cyclohexadiene to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product, cis-1,2,3,4,4a,10a-hexahydro-9,10-anthracenedione, may precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Step 2: Dehydrogenation of cis-1,2,3,4,4a,10a-Hexahydro-9,10-anthracenedione

The hexahydro intermediate is then aromatized to yield the final product.

-

Materials:

-

cis-1,2,3,4,4a,10a-Hexahydro-9,10-anthracenedione

-

A suitable dehydrogenating agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), palladium on carbon (Pd/C))

-

A high-boiling point solvent (e.g., xylene, mesitylene)

-

-

Procedure (using Pd/C):

-

In a round-bottom flask, suspend the cis-1,2,3,4,4a,10a-hexahydro-9,10-anthracenedione and a catalytic amount of 10% Pd/C in a high-boiling point solvent.

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Spectral Data

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aliphatic protons of the tetrahydro ring and aromatic protons. The integration and splitting patterns would confirm the structure. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom. |

| FTIR | A strong absorption band characteristic of the C=O stretching vibration of the quinone moiety (typically around 1650-1680 cm⁻¹). Bands corresponding to C-H stretching and bending vibrations of both aromatic and aliphatic protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂O₂). Fragmentation patterns would be consistent with the loss of CO and other fragments from the parent molecule. |

Biological Considerations and Potential Signaling Pathways

While direct studies on the biological activity of 1,2,3,4-tetrahydroanthracene-9,10-dione are limited, the broader class of anthraquinones and their derivatives are known to possess significant biological activities, including genotoxicity.[2][3][4] The planar structure of many anthraquinones allows them to intercalate with DNA, potentially leading to mutagenic and carcinogenic effects.[5]

The hydrogenation of one aromatic ring in 1,2,3,4-tetrahydroanthracene-9,10-dione reduces its planarity, which may in turn decrease its DNA intercalating ability and associated genotoxicity.[5] However, it is plausible that this compound could still interact with various cellular targets and signaling pathways. For instance, some tetrahydroanthraquinones have been shown to exert their antitumor effects by modulating signaling pathways such as NF-κB and PI3K/Akt, rather than through direct DNA damage.[5]

Given the known genotoxic potential of the anthraquinone scaffold, a logical workflow for assessing the safety and mechanism of action of 1,2,3,4-tetrahydroanthracene-9,10-dione would involve a tiered approach, starting with preliminary cytotoxicity and genotoxicity assays.

Conclusion

1,2,3,4-Tetrahydroanthracene-9,10-dione is a foundational molecule in the this compound class. While its physical and chemical properties are primarily understood through computational methods, established synthetic routes for related compounds provide a clear path for its preparation. The reduced planarity of this molecule compared to its fully aromatic counterpart, anthraquinone, suggests a potentially different biological profile, with a possible reduction in genotoxicity. However, comprehensive experimental studies are required to fully characterize this compound and to explore its potential as a scaffold for the development of new therapeutic agents. Future research should focus on a detailed experimental elucidation of its properties, optimization of its synthesis, and a thorough investigation of its biological activities and mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of the genotoxicity of anthraquinones in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of naturally occurring hydroxyanthraquinones [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Bioactivities and Structure–Activity Relationships of Natural this compound Compounds: A Review [frontiersin.org]

Unraveling the Tautomeric Landscape of Tetrahydro-5,8-Anthraquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric nature of tetrahydro-5,8-anthraquinones, a core scaffold in various biologically active molecules, presents a critical consideration in drug design and development. The equilibrium between the keto and enol forms can significantly influence a compound's physicochemical properties, including its solubility, stability, and interaction with biological targets. This technical guide provides an in-depth exploration of the tautomerism in this class of compounds, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying chemical principles.

Tautomeric Forms and Equilibria

Tetrahydro-5,8-anthraquinones can exist in a dynamic equilibrium between two primary tautomeric forms: the diketo form (1,4,5,8-tetrahydroanthracene-9,10-dione) and the enol form (5,8-dihydroxy-1,2,3,4-tetrahydroanthracene). The position of this equilibrium is influenced by factors such as substitution patterns, solvent polarity, and temperature.

Caption: Tautomeric equilibrium between the diketo and enol forms of tetrahydro-5,8-anthraquinone.

Quantitative Analysis of Tautomeric Equilibria

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of the tautomers of hydroxylated anthraquinone (B42736) systems. These studies provide valuable insights into the thermodynamic preferences of the keto-enol equilibrium. While specific quantitative experimental data for the parent tetrahydro-5,8-anthraquinone is limited in the literature, computational models offer reliable predictions.

| Tautomer System | Method | ΔE (kcal/mol) (Enol - Keto) | Solvent | Reference |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | -17.89 | Gas Phase | [1] |

| 3-Phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | -16.50 | Water | [1] |

| Acetylacetone | B3LYP/6-311G(d) | -0.91 (ΔG) | Gas Phase | [2] |

Note: The provided data is for analogous beta-dicarbonyl systems, which exhibit similar tautomeric behavior. The negative values indicate a preference for the enol form in these specific cases. The equilibrium in tetrahydro-5,8-anthraquinones will be influenced by the additional fused ring system.

Experimental Protocols for Synthesis and Characterization

The synthesis of tetrahydro-5,8-anthraquinones and their derivatives often involves a Diels-Alder reaction as a key step. The characterization of the resulting tautomers relies on a combination of spectroscopic techniques.

Synthesis of Tetrahydroanthraquinones via Diels-Alder Reaction

A general and versatile approach to functionalized hydroanthraquinones involves the Diels-Alder reaction between a 2-substituted naphthoquinone and a suitable diene.

Caption: General workflow for the Diels-Alder synthesis of hydroanthraquinones.

Detailed Protocol:

-

Reaction Setup: In a crimp vial under an argon atmosphere, dissolve the 2-substituted naphthoquinone (1.00 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Diene: Add the diene (3.00–5.00 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at 40°C until thin-layer chromatography (TLC) indicates the complete consumption of the dienophile.

-

Workup and Purification: Remove the solvent under reduced pressure. Purify the crude product via flash chromatography on silica (B1680970) gel to obtain the desired hydroanthraquinone.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the keto and enol forms.

-

¹H NMR: The enol form will exhibit a characteristic signal for the hydroxyl protons (-OH), which is absent in the diketo form. The chemical shifts of the aromatic and aliphatic protons will also differ significantly between the two tautomers. For instance, a ¹H NMR spectrum of 5,8-dihydroxy-1,2,3,4-tetrahydroanthraquinone has been reported, though the full data and experimental conditions are not widely available.[3]

-

¹³C NMR: The carbonyl carbons (C=O) in the diketo form typically resonate at a downfield chemical shift (around 180-200 ppm). In the enol form, these signals are replaced by signals corresponding to the enolic carbons (C-OH) at a more upfield region.

Infrared (IR) Spectroscopy:

-

Diketo Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹.

-

Enol Form: The C=O band will be absent or significantly weaker. A broad absorption band for the O-H stretching vibration will appear in the region of 3200-3600 cm⁻¹.

Computational Modeling of Tautomerism

DFT calculations are a valuable tool for predicting the relative stabilities and spectroscopic properties of tautomers.

Caption: A typical workflow for the computational study of tautomerism.

Methodology:

-

Structure Generation: Generate the 3D structures of the diketo and enol tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Spectroscopic Prediction: Calculate NMR chemical shifts (using the GIAO method) and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Conclusion

The tautomerism of tetrahydro-5,8-anthraquinones is a nuanced phenomenon governed by a delicate balance of electronic and structural factors. While direct and comprehensive experimental data for the parent compound remains an area for further investigation, a combination of synthetic methodologies, spectroscopic characterization of related derivatives, and powerful computational modeling provides a robust framework for understanding and predicting the behavior of this important chemical scaffold. For drug development professionals, a thorough consideration of the potential tautomeric forms is essential for optimizing the properties and efficacy of new therapeutic agents.

References

A Technical Guide to the Isolation and Identification of Tetrahydroanthraquinones from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and identifying tetrahydroanthraquinones from marine-derived fungi. These complex polyketides are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biosynthetic pathways to facilitate research and development in this promising field.

Isolation of Marine-Derived Fungi

The successful isolation of fungal strains capable of producing novel tetrahydroanthraquinones is the foundational step. Marine environments, including sponges, algae, mangroves, and sediments, are rich sources of unique fungal species.

Sample Collection and Fungal Isolation Protocol

A common method for isolating marine-derived fungi involves the direct plating of host-organism fragments onto a suitable growth medium.

Experimental Protocol: Fungal Isolation from Marine Sponges

-

Sample Preparation: Marine sponge samples are thoroughly rinsed with sterile seawater to remove debris. The sponge tissue is then cut into small fragments (approximately 1 cm³).

-

Plating: The sponge fragments are placed on Petri dishes containing a suitable isolation medium, such as 3% malt (B15192052) extract agar (B569324) prepared with artificial seawater. To prevent bacterial growth, the medium is often supplemented with an antibiotic like chloramphenicol.[1][2][3]

-

Incubation: The plates are incubated at a controlled temperature, typically around 25°C, and monitored regularly for fungal growth.

-

Sub-culturing: As distinct fungal colonies emerge from the sponge fragments, they are carefully transferred to fresh media plates to obtain pure cultures. This process is repeated until a pure, axenic culture is established.

-

Preservation: Pure fungal strains are preserved for long-term storage using methods such as cryopreservation in glycerol (B35011) at -80°C or by maintaining them on agar slants at 4°C with periodic sub-culturing.[3]

Fungal Cultivation and Metabolite Production

Once isolated, the fungal strains are cultivated under specific conditions to encourage the production of secondary metabolites, including tetrahydroanthraquinones.

Fermentation Protocol

Liquid fermentation is a widely used method for the large-scale production of fungal metabolites.

Experimental Protocol: Small-Scale Liquid Fermentation

-

Inoculum Preparation: A small piece of the pure fungal culture is inoculated into a starter culture medium (e.g., potato dextrose broth) and incubated for several days until sufficient mycelial growth is observed.

-

Fermentation: The starter culture is then used to inoculate larger fermentation flasks containing a production medium. The choice of medium can significantly impact metabolite production and may need to be optimized for each fungal strain. Common media include malt extract broth, potato dextrose broth, and Czapek-Dox broth.

-

Incubation: The fermentation flasks are incubated on a rotary shaker to ensure adequate aeration and nutrient distribution. Incubation times can range from several days to weeks, depending on the growth rate of the fungus and the time required for metabolite production.

Extraction and Purification of Tetrahydroanthraquinones

Following fermentation, the next critical step is the extraction and purification of the target compounds from the culture broth and fungal mycelium.

Extraction Protocol

A multi-step extraction process is typically employed to separate the secondary metabolites from the culture medium.

Experimental Protocol: Solvent Extraction of Fungal Metabolites

-

Separation of Mycelium and Broth: The fungal culture is harvested, and the mycelium is separated from the culture broth by filtration or centrifugation.

-

Mycelial Extraction: The fungal mycelium is typically extracted with a polar organic solvent such as methanol (B129727) or acetone (B3395972) to extract intracellular metabolites. This process may involve sonication or homogenization to improve extraction efficiency.

-

Broth Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to recover extracellular metabolites.[4] This is often performed using a liquid-liquid extraction technique in a separatory funnel.

-

Concentration: The organic extracts from both the mycelium and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of various compounds. A series of chromatographic techniques are employed to isolate and purify the tetrahydroanthraquinones.

Experimental Protocol: Multi-Step Chromatographic Purification

-

Initial Fractionation: The crude extract is first subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography using silica (B1680970) gel or a reversed-phase C18 stationary phase. This step separates the extract into several fractions of decreasing complexity.

-

Further Separation: Fractions showing promising activity or containing compounds of interest (identified by preliminary analysis like thin-layer chromatography) are further purified using techniques like preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC).[1][5]

-

Final Purification: The final purification of individual compounds is often achieved using analytical or semi-preparative HPLC with a suitable column (e.g., C18) and a gradient elution system.[6][7]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation of novel compounds.[4][8]

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

1D NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the number and types of protons and carbons in the molecule, as well as their chemical environment.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[8]

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for isolation and identification, as well as the plausible biosynthetic pathway of fungal anthraquinones.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. agilent.com [agilent.com]

- 7. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]